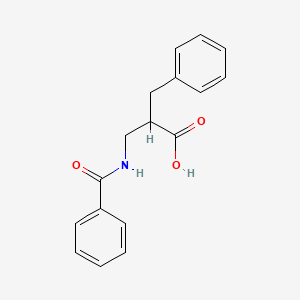
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as benzamides, which have been studied extensively for their pharmacological properties.
Mechanism of Action
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. This compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide is its specificity for PARP and COX-2, which reduces the risk of off-target effects. However, its potency may be limited in some cell types, and further studies are needed to determine its efficacy in vivo. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide. One area of interest is the development of this compound as a cancer therapy, either alone or in combination with other drugs. Further studies are also needed to determine the optimal dosing and administration of this compound for therapeutic use. In addition, the anti-inflammatory properties of this compound could be further explored for the treatment of other inflammatory conditions. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research and clinical use.
Synthesis Methods
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-(propan-2-ylamino)aniline, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its anti-inflammatory properties, and has shown promise in the treatment of inflammatory bowel disease.
properties
IUPAC Name |
N-(4-methyl-3-methylsulfonylphenyl)-3-(propan-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)19-15-7-5-6-14(10-15)18(21)20-16-9-8-13(3)17(11-16)24(4,22)23/h5-12,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLVAWKXUUCOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![2-[[(1-Ethylpyrazole-4-carbonyl)amino]methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B7640446.png)
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)
![N-[4-hydroxy-3-[2-(3-methylbutyl)pyrrolidine-1-carbonyl]phenyl]acetamide](/img/structure/B7640467.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)
![5-fluoro-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-3-carboxamide](/img/structure/B7640495.png)